molecular formula C48H82O18 B8050973 Panax saponin C

Panax saponin C

Cat. No.: B8050973
M. Wt: 947.2 g/mol
InChI Key: PWAOOJDMFUQOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chikusetsusaponin IV (CS-IV) is an oleanane-type triterpenoid saponin predominantly isolated from Panax japonicus (Zhujieshen), a medicinal herb widely used in traditional Chinese medicine (TCM). It is recognized for its neuroprotective, anti-inflammatory, and cardioprotective properties . Structurally, CS-IV features an oleanolic acid aglycone linked to sugar moieties, which influence its bioavailability and bioactivity. Pharmacokinetic studies indicate that CS-IV, when orally administered (36.7 mg/kg), exhibits a half-life (T1/2) of ~7.6 hours and a time to peak concentration (Tmax) comparable to Chikusetsusaponin V (CS-V) . CS-IV is also a quality marker (Q-marker) for P. japonicus due to its abundance and therapeutic relevance .

This article focuses on Chikusetsusaponin IV (CS-IV) and its closest analogs, such as CS-IVa and CS-V, due to their structural and functional similarities.

Properties

IUPAC Name

2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAOOJDMFUQOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965870
Record name 6-{[2-O-(6-Deoxyhexopyranosyl)hexopyranosyl]oxy}-3,12-dihydroxydammar-24-en-20-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

947.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

52286-59-6, 51542-56-4
Record name Ginsenoside Re
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-{[2-O-(6-Deoxyhexopyranosyl)hexopyranosyl]oxy}-3,12-dihydroxydammar-24-en-20-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Panax saponin C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ginsenoside B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

201 - 203 °C
Record name Ginsenoside B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

Chikusetsusaponin IVc is a notable compound derived from the roots of Panax ginseng, a plant renowned for its medicinal properties. This saponin has garnered attention due to its diverse biological activities, which include neuroprotective effects, anti-inflammatory properties, and potential benefits in treating neurodegenerative diseases such as Alzheimer's. This article delves into the biological activity of Chikusetsusaponin IVc, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Chikusetsusaponin IVc is classified as a triterpenoid saponin. Its molecular formula is C48H82O18C_{48}H_{82}O_{18} with a molecular weight of 947.166 g/mol. The structural complexity of this compound contributes to its varied biological activities.

1. Neuroprotective Effects

Chikusetsusaponin IVc has been shown to exert neuroprotective effects, particularly in models of Alzheimer's disease (AD). Research indicates that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

  • In vitro Studies : In studies using PC12 cells treated with beta-amyloid (Aβ) peptides, Chikusetsusaponin IVc demonstrated significant inhibition of AChE activity compared to control groups, suggesting its potential in ameliorating cognitive deficits associated with AD .
  • In vivo Studies : Animal models have shown that administration of Chikusetsusaponin IVc leads to improved memory and learning capabilities, as evidenced by performance in the Morris water maze test .

2. Anti-inflammatory Properties

The compound exhibits anti-inflammatory activity by modulating various inflammatory pathways. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglial cells.

  • Case Studies : In a study involving lipopolysaccharide (LPS)-induced inflammation in rats, treatment with Chikusetsusaponin IVc resulted in a marked reduction in inflammatory markers and improved behavioral outcomes .

3. Antioxidant Activity

Chikusetsusaponin IVc possesses potent antioxidant properties, which help mitigate oxidative stress—a key factor in neurodegeneration.

  • Research Findings : In various assays measuring reactive oxygen species (ROS) levels, Chikusetsusaponin IVc significantly decreased ROS production in neuronal cells exposed to oxidative stressors .

Data Tables

The following table summarizes key findings from studies on Chikusetsusaponin IVc:

Study TypeModel UsedKey Findings
In vitroPC12 CellsInhibition of AChE and BChE; improved cell viability
In vivoRat ModelEnhanced memory performance; reduced inflammatory markers
Antioxidant AssayNeuronal Cell CulturesDecreased ROS levels; increased cell survival

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differentiation

The oleanane-type saponins in P. japonicus differ primarily in their glycosylation patterns and esterification states. Key structural distinctions include:

Compound Structural Features Identification Methods
Chikusetsusaponin IV Oleanolic acid + 3–4 sugar units (e.g., glucose, glucuronic acid) NMR, MS, HPLC-MS/MS
Chikusetsusaponin IVa Methyl ester derivative of CS-IV or additional glycosylation NMR, HR-ESI-MS, CCS prediction
Chikusetsusaponin V Identical to Ginsenoside Ro; larger molecular weight with distinct sugar chains HPLC-MS, comparative RF values
Chikusetsusaponin III Protopanaxadiol aglycone with three sugar moieties Eastern blotting, immunoaffinity

Pharmacological Activities

Table 1: Bioactivity Comparison of Key Saponins
Compound Neuroprotection Anti-Inflammatory Cardiovascular Effects Antithrombotic Activity
CS-IV Activates SIRT1/ERK1/2 Reduces IL-6, TNF-α, COX-2 Anti-myocardial ischemia Not reported
CS-IVa Attenuates isoflurane-induced neurotoxicity via SIRT1 Inhibits NF-κB/AP-1 pathways Improves blood rheology Competitively inhibits thrombin (Ki = 219.6 μM)
CS-V Modulates SIRT1/PGC-1α/Mn-SOD Reduces OATP1B3-mediated drug interactions Not reported Not reported
CS-IVa Methyl Ester Not reported Potently suppresses NO, PGE2, IL-1β, IL-6 Not reported Not reported

Key Findings :

  • Neuroprotection : Both CS-IV and CS-IVa target SIRT1 signaling, but CS-IVa specifically mitigates neurotoxicity in developmental rats .
  • Anti-Inflammatory : CS-IVa methyl ester outperforms CS-IV in suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) via NF-κB/AP-1 inhibition .
  • Antithrombotic: CS-IVa uniquely inhibits thrombin, reducing venous thrombosis in rats without significant bleeding risks .

Pharmacokinetics and Bioavailability

Compound Tmax (h) T1/2 (h) AUC0–t (μg·h/mL) Notes
CS-IV ~2.5 ~7.6 36.7 Orally administered with CS-V
CS-V ~2.5 ~7.6 100.3 Higher AUC due to lower clearance

CS-IV and CS-V share similar absorption profiles, but CS-V’s higher AUC suggests better systemic exposure .

Quality Control and Analytical Challenges

CS-IV and CS-IVa are critical biomarkers for authenticating P. japonicus . Modern strategies for quantification include:

  • QAMS (Quantitative Analysis of Multi-Components via Single Marker) : Uses total saponin fractions as reference standards .
  • UPLC-ESI-MS/MS : Detects CS-IVa at concentrations as low as 4.96 μg/mL in herbal extracts .
  • Immunoaffinity Columns: Isolate structurally similar saponins (e.g., CS-III, CS-IV) using anti-ginsenoside antibodies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.